7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Description
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyridine core. Its structure includes a chlorine substituent at position 7 and a carboxylic acid group at position 2 (Fig. 1). The molecular formula is C₇H₄ClN₃O₂ (MW: 205.58 g/mol).
Properties
IUPAC Name |
7-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-2-9-5-4(3)10-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGJZPSJMVRTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 2,3-Diamino-4-Chloropyridine-2-Carboxylate Intermediates
A pivotal method, adapted from CN103788086A, utilizes 2,3-diamino-4-chloropyridine-2-carboxylate as the precursor. Reaction with aldehydes (e.g., formaldehyde or cyclohexanecarboxaldehyde) in dimethylformamide (DMF) at 100–180°C for 6–12 hours forms the imidazo ring. Sodium metabisulfite acts as a catalyst, achieving yields of 66–81% for intermediate esters. Subsequent hydrolysis with aqueous NaOH (5 mmol, 12–24 hours) converts the ester to the carboxylic acid, yielding 55–85%.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Higher temperatures accelerate cyclization but risk decomposition |
| Catalyst Loading | 1.1 eq sodium metabisulfite | Insufficient catalyst prolongs reaction time |
| Solvent | Anhydrous DMF | Polar aprotic solvents enhance solubility |
An alternative route involves the oxidation of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate, as referenced in Smolecule. This two-step process first synthesizes the methyl ester via cyclocondensation, followed by oxidative cleavage of the ester group.
Oxidative Agents and Conditions
Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the ester to the carboxylic acid at 60–80°C, yielding 70–90%. Hydrogen peroxide (H₂O₂) under basic conditions offers a milder alternative, though with reduced efficiency (50–65% yield).
Comparative Oxidative Performance
| Agent | Concentration | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| KMnO₄ | 0.1 M | 70°C | 88 | MnO₂ sludge |
| H₂O₂ | 30% w/w | 50°C | 58 | Minimal |
| CrO₃/H₂SO₄ | 0.2 M | 25°C | 75 | Toxic chromium residues |
Hydrolysis of Nitrile Intermediates
The patent CN103788086A demonstrates the utility of nitrile-to-carboxylic acid conversions for related imidazo[4,5-b]pyridines. Applied to 7-chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile, this method involves refluxing with aqueous NaOH (2–5 eq) for 18–24 hours, followed by acidification to pH 1–2. Yields reach 85% under optimized conditions.
Mechanistic Insights
- Nitrile Activation : Hydroxide attack on the nitrile carbon forms an imidate intermediate.
- Tautomerization : The imidate rearranges to an amide.
- Acidification : Protonation liberates the carboxylic acid.
Advanced Catalytic Approaches
Recent advances in flow chemistry and microwave-assisted synthesis address scalability challenges. Continuous flow reactors reduce reaction times from hours to minutes while maintaining yields >80%. Microwave irradiation (150–200 W, 100–150°C) enhances cyclocondensation kinetics, particularly for electron-deficient aldehydes.
Analytical Characterization
Post-synthetic analysis ensures structural fidelity:
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is explored for its potential as:
- Enzyme Inhibitors : It has been studied for inhibiting various enzymes involved in disease pathways. For instance, it shows promise as an inhibitor of glucosamine-6-phosphate synthase, which could be relevant in metabolic disorders .
- Receptor Modulators : The compound acts as a positive allosteric modulator of GABA_A receptors, indicating potential applications in neuropharmacology .
Anticancer Activity
Numerous studies have highlighted its anticancer properties:
- Cytotoxicity Studies : Research demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanism of Action : The compound influences cellular pathways essential for cancer cell survival and proliferation, potentially leading to therapeutic applications in oncology .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity:
- Bacterial Inhibition : Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine enhances this activity .
Industrial Applications
This compound is also utilized in:
- Agrochemicals : Its derivatives are explored for developing new agrochemical agents that can enhance crop protection .
- Materials Science : The compound serves as a building block for synthesizing complex heterocyclic compounds used in various industrial applications .
Summary of Biological Activities
Synthetic Routes
| Synthesis Method | Description |
|---|---|
| Cyclization with Carboxylic Acids | Involves nucleophilic substitution followed by cyclization under acidic or basic conditions. |
| Industrial Production | Utilizes continuous flow reactors and high-throughput screening to optimize reaction conditions. |
Case Studies
- Inhibition of GSK-3 :
- Antiviral Activity Against HBV :
Mechanism of Action
The mechanism of action of 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring System Variations
Imidazo[4,5-b]pyridine Derivatives
5-Chloro-3H-imidazo[4,5-b]pyridine (CAS 52090-89-8):
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS 933750-74-4):
- 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 30458-68-5): Chlorine at position 2 and methyl at position 3. Molecular formula C₇H₆ClN₃ (MW: 167.60 g/mol).
Imidazo[4,5-c]pyridine Derivatives
Functional Group Modifications
Carboxylic Acid Derivatives
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 76629-21-5):
7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine (CAS 1638771-05-7):
Heterocyclic Core Variations
Thiazolo[4,5-b]pyridines
- 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives :
Pyrrolo[2,3-c]pyridine Derivatives
- Synthesized in 71% yield, lower than methoxy analogs (80–95%). Reduced aromaticity may decrease stability in physiological conditions.
Key Research Findings
- Substituent Position Matters : Chlorine at position 7 (target compound) vs. 5 (CAS 52090-89-8) alters electronic properties and binding modes.
- Carboxylic Acid Enhances Polarity: The COOH group in the target compound improves water solubility compared to non-carboxylic analogs.
- Ring System Affects Bioactivity : Thiazolo derivatives require chloro substituents for anti-inflammatory effects, while imidazo-pyridines show broader kinase interactions.
Biological Activity
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound notable for its fused imidazole and pyridine rings. With the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol, it has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases, particularly in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorine atom at the 7-position of the imidazo ring and a carboxylic acid group at the 2-position of the pyridine ring. These structural elements contribute to its unique reactivity and biological properties. The following table summarizes key structural features and their implications:
| Feature | Description |
|---|---|
| Chemical Formula | C7H4ClN3O2 |
| Molecular Weight | 197.58 g/mol |
| Chlorine Position | 7-position on imidazo ring |
| Functional Group | Carboxylic acid at 2-position on pyridine ring |
Research has indicated that this compound interacts with ATP-binding sites in various protein kinases, making it a candidate for targeted cancer therapies. Its binding affinity and selectivity towards kinases such as Aurora-A have been studied through co-crystallization techniques, providing insights into its binding orientation and potential efficacy against cancer cells .
Anticancer Activity
Several studies have evaluated the antiproliferative effects of this compound on various human cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| LN-229 (glioblastoma) | 0.4 | Strong inhibition |
| HCT-116 (colorectal carcinoma) | 0.7 | Strong inhibition |
| NCI-H460 (lung carcinoma) | >30 | Mild activity |
Notably, compounds structurally related to this compound exhibited varying degrees of activity, with substitutions impacting their potency significantly .
Comparative Analysis
The following table compares this compound with other similar compounds in terms of biological activity:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 3H-Imidazo[4,5-b]pyridine | Lacks chlorine; no carboxylic acid group | Less polar; different reactivity |
| 6-Chloro-3H-imidazo[4,5-b]pyridine | Chlorine at position 6 instead of 7 | Different binding properties in kinase interactions |
| Pazopanib Impurity 113 | Similar imidazo-pyridine structure | Often used as a reference compound in drug testing |
Case Studies
In a notable case study involving the compound's interaction with Aurora-A kinase, researchers demonstrated that modifications in the chlorine position significantly affected binding affinity and selectivity. The study utilized X-ray crystallography to elucidate the binding mode, revealing that the presence of chlorine at the 7-position enhances interaction with the kinase's ATP-binding site .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of substituted pyridine-diamine precursors with aldehydes or carbonyl derivatives. For example, phase transfer catalysis (solid-liquid) using solvents like DMF and catalysts such as p-toluenesulfonic acid can optimize cyclization efficiency . Multistep procedures involving ceric ammonium nitrate (CAN)/H₂O₂ systems are also effective for imidazo[4,5-b]pyridine derivatives, achieving yields >70% under reflux conditions . Key variables include solvent polarity, temperature, and catalyst choice.
Q. How does the chloro substituent at the 7-position affect reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 7-chloro group exhibits limited reactivity in nucleophilic substitution due to electron-withdrawing effects from the adjacent pyridine ring. For instance, attempts to displace the chloro group in ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate with sodium azide or methoxide failed under standard conditions, requiring harsher reagents like anhydrous hydrazine at reflux . Steric hindrance and resonance stabilization of the leaving group further reduce reactivity.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR can resolve imidazole and pyridine protons (δ 7.5–9.0 ppm), while IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹) . X-ray crystallography is recommended for unambiguous conformation analysis in crystalline derivatives.
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve regioselectivity and minimize byproducts?
- Methodological Answer : Regioselectivity in cyclization steps is enhanced by modifying substituents on the pyridine-diamine precursor. For example, introducing electron-withdrawing groups (e.g., ethoxycarbonyl) at the 5-position increases the electrophilicity of the 7-chloro group, facilitating selective substitution . Solvent screening (e.g., DMF vs. toluene) and microwave-assisted synthesis can reduce reaction times and side-product formation .
Q. What strategies address contradictory data on the chloro group’s reactivity in cross-coupling reactions?
- Methodological Answer : Contradictions arise from competing mechanisms (e.g., oxidative addition vs. radical pathways). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may fail due to poor oxidative addition of the chloro group. Alternative approaches include using copper(I)-mediated Ullmann coupling or pre-activating the chloro group via conversion to a triflate . Control experiments with deuterated analogs can clarify mechanistic pathways.
Q. How do structural modifications influence biological activity in related imidazo[4,5-b]pyridines?
- Methodological Answer : Comparative studies show that substituting the chloro group with bromo or amino moieties alters bioactivity. For instance, 7-bromo analogs exhibit enhanced antimicrobial properties due to increased lipophilicity, while 7-amino derivatives show improved kinase inhibition . Quantitative structure-activity relationship (QSAR) modeling using Hammett constants (σ) can predict electronic effects on potency.
Q. What role does this compound play in mechanistic studies of heterocyclic formation?
- Methodological Answer : The compound serves as a model for studying cyclocondensation mechanisms. Isotopic labeling (e.g., ¹⁵N-tracing) in pyridine-diamine precursors reveals that the imidazole ring forms via nucleophilic attack of the amine on a carbonyl intermediate, followed by dehydration . Computational studies (DFT) further validate transition states and activation barriers.
Q. Which analytical methods resolve challenges in quantifying trace impurities during scale-up?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and LC-MS are standard for purity assessment. For example, gradient elution (ACN/water + 0.1% TFA) separates the target compound from chlorinated byproducts . Residual solvent analysis (e.g., DMF) requires gas chromatography (GC) with FID detection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
